![molecular formula C13H16ClNO3S B13479108 3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid](/img/structure/B13479108.png)
3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid backbone with a sulfanyl group and a carbamoyl group attached to a 2-chloro-4-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction of 2-chloro-4-methylphenyl isocyanate with a suitable amine to form the carbamoyl intermediate.
Thioether Formation: The carbamoyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Butanoic Acid Backbone Construction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl and carbamoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-methylphenyl isocyanate: A precursor used in the synthesis of the target compound.
4-Chlorobutyric acid: A structurally related compound with a similar butanoic acid backbone.
2-Chloro-4-methylphenyl thiol: A compound with a similar phenyl ring and sulfanyl group.
Uniqueness
3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a carbamoyl and sulfanyl group attached to a phenyl ring makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H16ClNO3S |
|---|---|
Molekulargewicht |
301.79 g/mol |
IUPAC-Name |
3-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C13H16ClNO3S/c1-8-3-4-11(10(14)5-8)15-12(16)7-19-9(2)6-13(17)18/h3-5,9H,6-7H2,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
HKAOEFRVHFUQRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC(C)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)
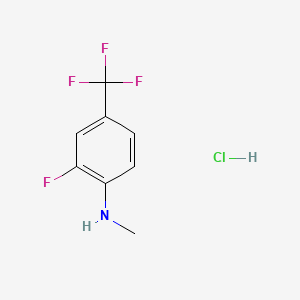


![1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B13479054.png)
![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13479058.png)
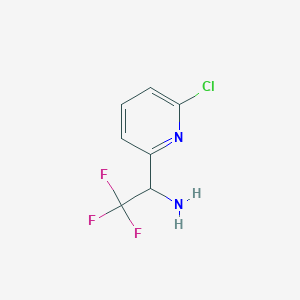
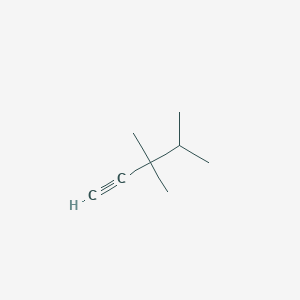
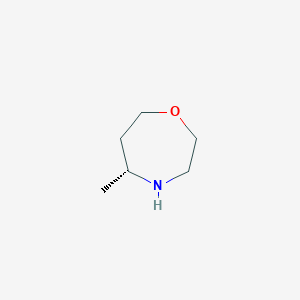
![[1-(Ethylamino)cyclopentyl]methanol hydrochloride](/img/structure/B13479110.png)

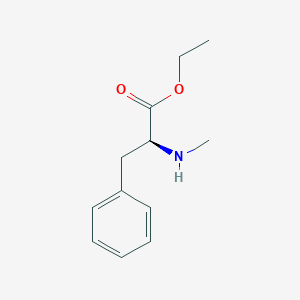
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)
